Cas no 537-65-5 (N1-(4-Aminophenyl)benzene-1,4-diamine)

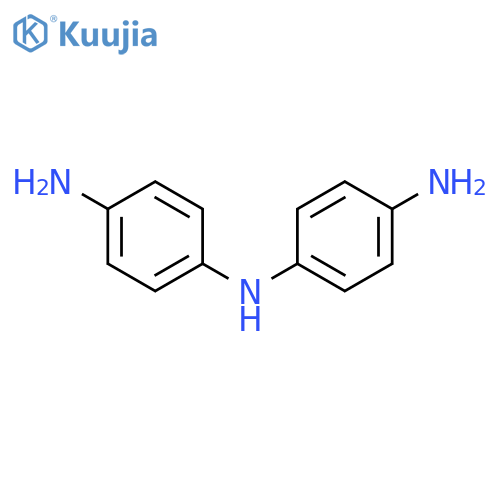

537-65-5 structure

商品名:N1-(4-Aminophenyl)benzene-1,4-diamine

CAS番号:537-65-5

MF:C12H13N3

メガワット:199.25172

MDL:MFCD00044571

CID:38137

N1-(4-Aminophenyl)benzene-1,4-diamine 化学的及び物理的性質

名前と識別子

-

- N1-(4-Aminophenyl)benzene-1,4-diamine

- 4,4-Diaminodiphenylamine

- Fast Black B Base

- Azoic Diazo Component 109 (37245)

- 4-N-(4-aminophenyl)benzene-1,4-diamine

- bis(p-aminophenyl)amine

- 4,4'-DIAMINODIPHENYLAMINE SULFATE ,

- 4,4'-Iminodianiline

- N-(4-Aminophenyl)-1,4-benzenediamine

-

- MDL: MFCD00044571

- インチ: InChI=1S/C12H13N3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,13-14H2

- InChIKey: QZHXKQKKEBXYRG-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)NC2=CC=C(C=C2)N)N

計算された属性

- せいみつぶんしりょう: 297.07800

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.1

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.1470 (rough estimate)

- ゆうかいてん: 158°C

- ふってん: 326.78°C (rough estimate)

- 屈折率: 1.6500 (estimate)

- PSA: 147.05000

- LogP: 4.25800

- FEMA: 3394

N1-(4-Aminophenyl)benzene-1,4-diamine セキュリティ情報

N1-(4-Aminophenyl)benzene-1,4-diamine 税関データ

- 税関コード:2921590090

- 税関データ:

中国税関コード:

2921590090概要:

292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N1-(4-Aminophenyl)benzene-1,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D775269-5g |

4,4'-Iminodianiline |

537-65-5 | 97% | 5g |

$300 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1291148-25g |

4,4'-Iminodianiline |

537-65-5 | 99% | 25g |

$170 | 2024-06-06 | |

| Alichem | A019086740-25g |

N1-(4-Aminophenyl)benzene-1,4-diamine |

537-65-5 | 95% | 25g |

$400.00 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX089-5g |

N1-(4-Aminophenyl)benzene-1,4-diamine |

537-65-5 | 95+% | 5g |

568.0CNY | 2021-07-14 | |

| Fluorochem | 216669-5g |

N1-(4-Aminophenyl)benzene-1,4-diamine |

537-65-5 | 95% | 5g |

£118.00 | 2022-03-01 | |

| eNovation Chemicals LLC | Y1291148-100g |

4,4'-Iminodianiline |

537-65-5 | 99% | 100g |

$945 | 2023-05-17 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N931824-10g |

N1-(4-Aminophenyl)benzene-1,4-diamine |

537-65-5 | 95% | 10g |

¥688.50 | 2022-09-01 | |

| 1PlusChem | 1P00DE80-25g |

4,4'-Iminodianiline |

537-65-5 | 98%(GC) | 25g |

$466.00 | 2024-04-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228112-10g |

N1-(4-Aminophenyl)benzene-1,4-diamine |

537-65-5 | 95% | 10g |

¥422.00 | 2024-05-09 | |

| eNovation Chemicals LLC | D775269-5g |

4,4'-Iminodianiline |

537-65-5 | 97% | 5g |

$300 | 2025-02-20 |

N1-(4-Aminophenyl)benzene-1,4-diamine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:537-65-5)4,4'-二氨基二苯胺

注文番号:LE26964354

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:00

価格 ($):discuss personally

N1-(4-Aminophenyl)benzene-1,4-diamine 関連文献

-

Yanfeng Liu,Huilin Gou,Xin Huang,Guiyang Zhang,Kai Xi,Xudong Jia Nanoscale 2020 12 1589

-

Chang-Jian Weng,Yu-Sian Jhuo,Chi-Hao Chang,Chun-Fang Feng,Chi-Wei Peng,Chung-Feng Dai,Jui-Ming Yeh,Yen Wei Soft Matter 2011 7 10313

-

Hong Wan,Hong Chen,Yueying Chu,Xiulian Ju,Haipeng Jiang Analyst 2019 144 7149

-

Gopalakrishnan Venkatesan,Yuri Dancik,Arup Sinha,Mei Bigliardi,Ramasamy Srinivas,Thomas Dawson,Suresh Valiyaveettil,Paul Bigliardi,Giorgia Pastorin New J. Chem. 2019 43 16188

-

Yuling Yang,Hao Chen,Xiaomei Wang,Xinyang Wang,An Li,Jun Xie,Wenjun Yi,Lijun Li,Congshan Zhou New J. Chem. 2023 47 9575

537-65-5 (N1-(4-Aminophenyl)benzene-1,4-diamine) 関連製品

- 5981-09-9(TAPA)

- 532-18-3(Dinaphthalen-2-ylamine)

- 74-31-7(N1,N4-Diphenylbenzene-1,4-diamine)

- 552-82-9(N-Methyldiphenylamine)

- 68442-68-2(Styrenated diphenylamine)

- 93-46-9(ASM-DNT)

- 623-09-6(N-Methyl-1,4-phenylenediamine)

- 603-34-9(Triphenylamine)

- 2350-01-8(4-N,4-N-Diphenylbenzene-1,4-diamine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:537-65-5)N1-(4-Aminophenyl)benzene-1,4-diamine

清らかである:99%

はかる:25g

価格 ($):200.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:537-65-5)4,4'-Iminodianiline

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ